Comparative In Vitro Potency: TASP0433864 vs. BINA, CBiPES, and LY487379
TASP0433864 exhibits an EC50 of 199 nM (human) and 206 nM (rat) for mGlu2 receptor potentiation in recombinant cell assays [1]. In contrast, BINA, a widely used mGlu2 PAM, has a reported EC50 of 33.2 nM , while CBiPES has an EC50 of 92.8 nM . LY487379, another early PAM, has an EC50 of 168 nM . While BINA is more potent in vitro, TASP0433864 offers moderate potency that may be advantageous for in vivo dosing regimens requiring a wider therapeutic window.
| Evidence Dimension | Potency (EC50) for human mGlu2 receptor |
|---|---|
| Target Compound Data | 199 nM |
| Comparator Or Baseline | BINA: 33.2 nM; CBiPES: 92.8 nM; LY487379: 168 nM |
| Quantified Difference | BINA is 6.0-fold more potent; CBiPES is 2.1-fold more potent; LY487379 is 1.2-fold more potent |
| Conditions | Recombinant human mGlu2 expressed in CHO cells (TASP0433864, BINA, CBiPES) or HEK293 cells (LY487379) |
Why This Matters
Understanding relative potency informs dose selection and ensures that the chosen compound's pharmacological window aligns with experimental objectives, particularly for in vivo studies where higher potency may not always be desirable.
- [1] Hiyoshi T, Marumo T, Hikichi H, Tomishima Y, Urabe H, Tamita T, Iida I, Yasuhara A, Karasawa J, Chaki S. Neurophysiologic and antipsychotic profiles of TASP0433864, a novel positive allosteric modulator of metabotropic glutamate 2 receptor. J Pharmacol Exp Ther. 2014 Dec;351(3):642-53. View Source
